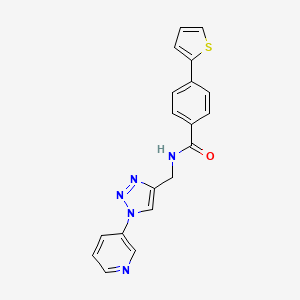

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid (4.45–4.83 μg/mL) .Aplicaciones Científicas De Investigación

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis was developed for imatinib mesylate and related substances, including N-(pyridin-3-yl) derivatives. This method is effective for quality control of imatinib mesylate, a significant advancement in pharmaceutical analysis (Ye et al., 2012).

Histone Deacetylase Inhibitor Development

N-(Pyridin-3-yl) compounds have been utilized in the design and synthesis of small molecule histone deacetylase (HDAC) inhibitors. These compounds, like MGCD0103, demonstrate significant antitumor activity, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Heterocyclic Synthesis

These compounds are instrumental in the synthesis of various heterocyclic derivatives, such as pyrazole, isoxazole, pyrimidine, and triazine. They are crucial in developing novel compounds with potential applications in medicinal chemistry (Mohareb et al., 2004).

Metal-Free Synthesis of Triazolopyridines

N-(Pyridin-3-yl)benzamide derivatives have been used in the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines. This method features a short reaction time and high yields, beneficial for pharmaceutical synthesis (Zheng et al., 2014).

Antimicrobial Activities

N-(Pyridin-3-yl) compounds have shown significant antimicrobial activities against various bacterial and fungal strains. This discovery opens doors for developing new antimicrobial agents (Patel & Patel, 2015).

Molecular Docking and Anticancer Potential

These compounds have been evaluated for their potential as anticancer agents through molecular docking studies. They exhibit notable cytotoxicity against various cancer cell lines, suggesting their role in novel anticancer drug development (Murugavel et al., 2019).

Crystal Structure Analysis

The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives provides insights into their molecular arrangement and potential applications in material science (Artheswari et al., 2019).

Antiviral Activity

Benzamide-based 5-aminopyrazoles, including those derived from N-(pyridin-3-yl) compounds, have shown remarkable antiavian influenza virus activity. This finding is significant for developing new antiviral drugs (Hebishy et al., 2020).

Complexation Properties with Lanthanides

These compounds have been studied for their complexation properties with lanthanides, contributing to the field of coordination chemistry and material science (Kobayashi et al., 2019).

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For instance, these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Propiedades

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c25-19(15-7-5-14(6-8-15)18-4-2-10-26-18)21-11-16-13-24(23-22-16)17-3-1-9-20-12-17/h1-10,12-13H,11H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXPSJNGKWTVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2772102.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2772105.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2772110.png)

![N-[2-(1H-Indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2772114.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2772119.png)

![Methyl 6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2772120.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2772121.png)